HDAC6 degrader NP8
Description
HDAC6 degrader NP8 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade histone deacetylase 6 (HDAC6), a class IIb enzyme implicated in cancer progression, neurodegenerative diseases, and immune dysregulation . NP8 consists of three components:
- Target-binding moiety: Nexturastat A (Nex A), a selective HDAC6 inhibitor.
- E3 ligase ligand: Pomalidomide (Poma), which recruits the CRL4-CRBN ubiquitin ligase complex.
- Linker: A polyethylene glycol (PEG)-based spacer connecting Nex A and Poma.
NP8 induces HDAC6 degradation via the ubiquitin-proteasome system (UPS). It achieves a DC50 (half-maximal degradation concentration) of 3.8 nM in multiple myeloma (MM.1S) cells, with rapid degradation observed within 2 hours and maximal effects at 6–8 hours . The degradation is reversible, as HDAC6 levels recover within 3 hours of NP8 washout . Notably, NP8 spares other HDAC isoforms (e.g., HDAC1, HDAC3) and exhibits anti-proliferative activity in MM.1S cells comparable to Nex A alone .
Properties
Molecular Formula |
C40H45N9O9 |
|---|---|
Molecular Weight |
795.854 |
IUPAC Name |
4-((1-(4-(1-(2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)butyl)-3-phenylureido)methyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52) |
InChI Key |
NLVMRCQAKUCFIA-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(CN(CCCCC2=CN(CCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)N=N2)C(NC6=CC=CC=C6)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDAC6 degrader NP8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar HDAC6-Targeting PROTACs
The following table summarizes key HDAC6 degraders, emphasizing their structural and functional distinctions:
Key Observations:
Potency :
- NP8 and NH2 exhibit the lowest DC50 values (3.8 nM and 3.2 nM, respectively), outperforming earlier degraders like dHDAC6 (DC50 = 34 nM) .
- YZ167, derived from the pan-HDAC inhibitor SAHA, achieves a DC50 of 1.94 nM but may risk off-target effects due to SAHA’s broad activity .
Selectivity: NP8, NH2, and 12d (VHL-based) degrade HDAC6 exclusively, whereas dHDAC6 (using a non-selective inhibitor) shows reduced specificity .
Kinetics :
- NP8 and NH2 induce degradation within 1–2 hours, peaking at 6–8 hours. Both compounds enable rapid HDAC6 recovery post-washout, highlighting their reversibility .
- In contrast, YZ167 and 12g exhibit slower kinetics, with degradation maxima at 24 hours .
E3 Ligase Compatibility :
- CRBN-based degraders (NP8, NH2, YZ268) generally show higher potency than VHL-based counterparts (e.g., 12d), likely due to CRBN’s superior ubiquitination efficiency in hematopoietic cells .
Therapeutic Relevance :
Q & A
Q. What are the key pharmacological parameters (e.g., DC50, Dmax) of HDAC6 degrader NP8, and how were they determined?
- Answer : NP8 exhibits a DC50 (half-maximal degradation concentration) of 3.8 nM in MM.1S multiple myeloma cells, as measured via Western blot and automated capillary electrophoresis (Simple Western) . Dmax (maximum degradation percentage) is not explicitly reported in some studies (ND) , but in HeLa cells, NP8 achieves significant HDAC6 reduction at 100 nM . DC50 determination involves dose-response curves using lysate samples (3 µL) with total protein normalization . Comparative studies with other degraders (e.g., NH2, DC50 = 3.2 nM) highlight NP8's potency .
Q. How does NP8 achieve selective degradation of HDAC6 over other HDAC isoforms?
- Answer : NP8’s selectivity arises from its structure: the HDAC6-binding moiety (Nexturastat A, a selective inhibitor) is linked to the CRBN ligand (pomalidomide) via optimized spacers . Proteomic screens confirm HDAC6 specificity, with no off-target effects on HDAC1/2/3/8 in HeLa cells . However, Image D in suggests potential off-target HDAC modulation, necessitating isoform-specific validation (e.g., immunoprecipitation or HDAC activity assays) .
Q. What experimental models are used to evaluate NP8’s efficacy?
- Answer : NP8 is tested in diverse cell lines:
- HeLa cells : Dose-dependent degradation (100 nM) observed via Western blot .
- MM.1S cells : High sensitivity (DC50 = 3.8 nM) and anti-proliferative effects comparable to Nexturastat A .
- EGFP-HDAC6 fusion models : Live-cell fluorescence imaging tracks degradation kinetics, revealing delayed response due to overexpression artifacts .
Advanced Research Questions
Q. What methodologies visualize HDAC6 degradation dynamics induced by NP8?
- Answer :
- Fluorescence tagging : EGFP fused to HDAC6 enables real-time tracking of cytoplasmic degradation via time-lapse microscopy .
- HiBiT tagging : Endogenous HiBiT-HDAC6 K562 cells quantify degradation kinetics using luminescence .
- Ubiquitinomics : Global ubiquitination profiling via mass spectrometry (DIA-TIMS) identifies NP8-induced ubiquitin signatures .
Q. How do structural modifications in NP8’s PROTAC design influence degradation efficiency?
- Answer :
- Linker optimization : Shorter PEG-based linkers improve ternary complex formation (e.g., A6 vs. A2 in ) .
- E3 ligase choice : CRBN recruitment (via pomalidomide) outperforms VHL-based degraders in MM.1S cells .
- Warhead positioning : Nex A’s alkyl chain orientation, derived from co-crystallography, ensures HDAC6 binding without steric hindrance .
Q. Are there contradictory data on NP8’s specificity, and how should researchers address them?
- Perform isoform-specific activity assays (e.g., fluorometric HDAC1/6/8 kits).
- Use CRISPR-KO controls (e.g., HDAC6-null cells) to confirm on-target effects.
- Validate via proteome-wide screens to rule out collateral degradation .
Q. How does NP8 compare to other HDAC6 degraders like NH2 or YZ268?
- Answer :
- NH2 : Similar DC50 (3.2 nM) but uses alternative linker chemistry, showing faster kinetics in leukemia models .
- YZ268 : Selective for HDAC6 without IKZF1/3 off-targets, but lower Dmax (70% vs. NP8’s 90% in MM.1S) .
- A6 (VHL-based) : Higher DC50 (7.1 nM) but superior Dmax (90%), highlighting E3 ligase trade-offs .
Q. How does NP8’s mechanism differ from traditional HDAC6 inhibitors like Nexturastat A?
- Answer :
- Catalytic vs. scaffolding effects : Inhibitors block enzymatic activity, while NP8 degrades HDAC6 entirely, disrupting non-catalytic roles (e.g., stress granule formation) .
- Therapeutic implications : NP8 overcomes resistance mutations and achieves sustained effects post-washout in MM.1S cells .
Methodological Considerations
Q. What proteomics tools validate NP8’s target engagement and degradation?
- Answer :
- Data-independent acquisition (DIA) : Quantifies HDAC6 levels in complex lysates with <1% CV .
- Tandem mass tags (TMT) : Multiplexed analysis identifies co-degraded proteins (e.g., tubulin deacetylases) .
- Ubiquitin pull-down assays : Confirm UPS dependency using proteasome inhibitors (e.g., Carfilzomib) .
Q. What strategies optimize PROTAC screening workflows for HDAC6 degraders?
- Answer :
- Rapid solid-phase synthesis : Generates linker-variant libraries (e.g., NP8-NC1/2) for structure-activity relationship (SAR) studies .
- High-content imaging : Automated fluorescence microscopy quantifies EGFP-HDAC6 degradation in 384-well plates .
- Ternary complex assays : Surface plasmon resonance (SPR) measures HDAC6-CRBN-PROTAC binding kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
